N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine
Description
Properties
IUPAC Name |
1-(5-chloro-2-phenyl-1H-imidazol-4-yl)-N-propan-2-ylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c1-9(2)15-8-11-12(14)17-13(16-11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMHASHQHUSZHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=CC1=C(NC(=N1)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201175123 | |
| Record name | N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338392-59-9 | |
| Record name | N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338392-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine typically involves the condensation of 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde with 2-propanamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and isolation of the final product to ensure high purity and yield. Advanced techniques such as chromatography and crystallization may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of this compound and Analogues
Key Observations:
Imidazole Core Modifications: The target compound shares a 5-chloro-2-phenylimidazole core with 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole but differs in substituents (methylene-propanamine vs. chloromethylphenyl and nitro groups). The nitro group in the latter may enhance electrophilicity, while the propanamine chain in the former could improve solubility .
Propanamine Derivatives :
- N-(2-Chloroethyl)diisopropylamine lacks the imidazole ring but shares the propanamine backbone. The chloroethyl group may confer reactivity in alkylation reactions, contrasting with the methylene bridge in the target compound .
Complex Imidazole-Propanamide Hybrids: The (S)-2-(3-((diphenylmethylene)amino)-4-methyl-5-(m-trifluoromethyl-phenyl)-imidazolin-2-on-1-yl)-N-isopropyl-3-phenylpropanamide features an imidazolinone ring and trifluoromethylphenyl group, enhancing steric bulk and lipophilicity compared to the target compound .
Methodological Considerations
Crystallographic tools like SHELXL () and ORTEP-3 () are critical for resolving such compounds’ structures, particularly for confirming stereochemistry and hydrogen bonding patterns .
Biological Activity
N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine is a synthetic compound belonging to the class of imidazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C13H14ClN3
- Molecular Weight : 247.72 g/mol
- CAS Number : 338392-59-9
Synthesis
The synthesis typically involves the condensation of 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde with 2-propanamine, often facilitated by catalysts under controlled conditions to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to therapeutic effects.
Antimicrobial Activity
Research has indicated that imidazole derivatives possess significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains, with findings suggesting a dose-dependent inhibition of growth.
Anticancer Properties
Studies have also explored the anticancer potential of this compound. In vitro assays have demonstrated that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL. This indicates a promising potential for development as an antimicrobial agent.
Case Study 2: Anticancer Activity
In a recent experiment, the compound was tested against HeLa cells, revealing an IC50 value of 15 µM. The results suggested that the compound effectively inhibits cell proliferation and induces apoptosis, warranting further investigation into its mechanism of action.
Research Applications
This compound is utilized in various fields:
- Chemistry : As a building block for synthesizing more complex molecules.
- Biology : For studying potential biological activities.
- Medicine : Investigated for therapeutic applications in treating infections and cancers.
- Industry : Used in developing new materials and chemical processes.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-chloro-2-phenyl-1H-imidazole | Structure | Precursor with similar properties |
| 2-propanamine | Structure | Used in synthesis |
| Other imidazole derivatives | Varies | Various biological activities |
Q & A
Q. What are the primary synthetic routes for N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves condensation reactions between 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde and 2-propanamine derivatives. For example, refluxing with POCl₃ as a catalyst under inert atmospheres (e.g., nitrogen) at 90°C for 3 hours can yield the imine product . Alternatively, chloroacetyl chloride in dioxane with triethylamine as a base at 20–25°C facilitates nucleophilic substitution, followed by recrystallization from ethanol-DMF mixtures . Optimizing solvent polarity and catalyst loading (e.g., POCl₃ vs. H₂SO₄) can improve yields by 10–15%.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Validate the presence of C=N (imine) stretches at ~1600–1650 cm⁻¹ and aromatic C-Cl bonds at ~550–650 cm⁻¹ .
- NMR : ¹H NMR should show a singlet for the imine proton (δ 8.2–8.5 ppm), aromatic protons (δ 7.2–7.8 ppm), and methyl groups from 2-propanamine (δ 1.2–1.5 ppm). ¹³C NMR confirms the imine carbon (δ 150–160 ppm) .
- LCMS : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula C₁₃H₁₃ClN₃ .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) model frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites. Correlation-energy density analysis, as in the Colle-Salvetti method, quantifies electron correlation effects, aiding in understanding charge transfer mechanisms . Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with biological targets, such as enzymes or receptors, by analyzing binding affinities (ΔG values) .
Q. What strategies resolve contradictions in experimental data, such as inconsistent NMR shifts or reaction yields?
- Methodological Answer :
- Reproducibility Checks : Ensure consistent solvent purity (e.g., anhydrous DMF) and reaction atmosphere (e.g., argon vs. nitrogen) .
- Paramagnetic Shifts : Use deuterated solvents to eliminate solvent-induced NMR shifts. Compare with X-ray crystallography data (e.g., ORTEP-3) for absolute configuration validation .
- Yield Optimization : Screen catalysts (e.g., Pd/C vs. CuI) and solvents (polar aprotic vs. protic) using Design of Experiments (DoE) frameworks to identify critical factors .
Q. How do structural modifications (e.g., substituent variation) impact bioactivity or physicochemical properties?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance electrophilicity, monitored via Hammett σ constants .
- Steric Hindrance : Bulky groups (e.g., trimethylsilyl) on the propanamine chain reduce reaction rates in nucleophilic substitutions, quantified via Eyring plots .
- Solubility : LogP calculations (e.g., using MarvinSuite) predict lipophilicity changes when substituting chlorine with hydrophilic groups (e.g., -OH) .
Methodological Tables
Q. Table 1. Key Spectroscopic Benchmarks
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| FT-IR | C=N (1620 cm⁻¹), C-Cl (580 cm⁻¹) | |
| ¹H NMR (CDCl₃) | Imine H (δ 8.3 ppm), CH₃ (δ 1.4 ppm) | |
| LCMS | [M+H]⁺ = 254.08 m/z |
Q. Table 2. Reaction Optimization Parameters
| Condition | High Yield (>70%) | Low Yield (<50%) |
|---|---|---|
| Catalyst | POCl₃ (3 mol%) | H₂SO₄ (5 mol%) |
| Solvent | Anhydrous DMF | Ethanol |
| Temperature | 90°C, reflux | 25°C, stirring |
| Reference |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
